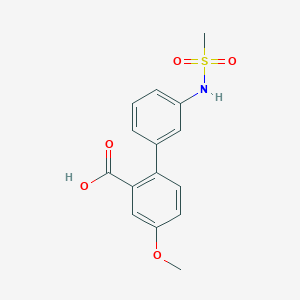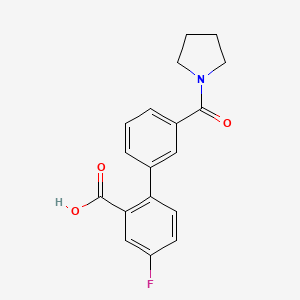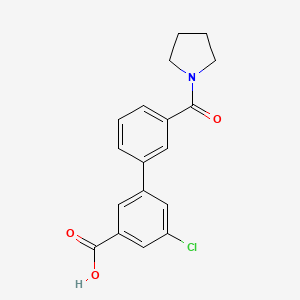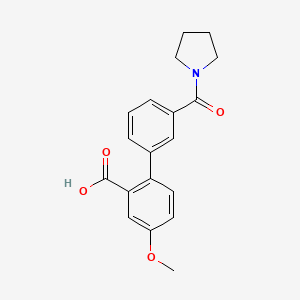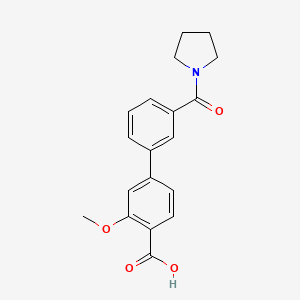
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
Übersicht
Beschreibung
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid (also known as 2-MPCPBA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and has the molecular formula C14H15NO3. 2-MPCPBA is a white powder with a melting point of 166-167 °C and a boiling point of 309-310 °C. It is soluble in methanol and ethyl acetate, and is insoluble in water.
Wissenschaftliche Forschungsanwendungen
2-MPCPBA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B) in order to study the enzyme’s activity. It has also been used as a substrate for the enzyme acetylcholinesterase (AChE) to study the enzyme’s activity. In addition, 2-MPCPBA has been used as a substrate for the enzyme tyrosine hydroxylase (TH) in order to study the enzyme’s activity.
Wirkmechanismus
2-MPCPBA is an inhibitor of monoamine oxidase B (MAO-B). It binds to the active site of the enzyme and prevents it from breaking down monoamines, such as dopamine, norepinephrine, and serotonin. As a result, these monoamines are able to accumulate in the body and act as neurotransmitters. 2-MPCPBA is also an inhibitor of acetylcholinesterase (AChE), which breaks down acetylcholine, a neurotransmitter. By inhibiting AChE, 2-MPCPBA increases the amount of acetylcholine in the body, which can lead to increased cognitive performance. 2-MPCPBA is also an inhibitor of tyrosine hydroxylase (TH), which is an enzyme involved in the synthesis of dopamine. By inhibiting TH, 2-MPCPBA can lead to increased levels of dopamine in the body, which can lead to improved mood and cognitive performance.
Biochemical and Physiological Effects
2-MPCPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and tyrosine hydroxylase (TH). As a result, it can lead to increased levels of monoamines, such as dopamine, norepinephrine, and serotonin, as well as increased levels of acetylcholine and dopamine. In addition, 2-MPCPBA has been shown to have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, as well as to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-MPCPBA has several advantages and limitations when used in laboratory experiments. One advantage of 2-MPCPBA is that it is relatively easy to synthesize. It can also be stored at room temperature, which makes it convenient to use in experiments. Additionally, 2-MPCPBA is relatively stable and has a long shelf life.
However, there are also some limitations to using 2-MPCPBA in laboratory experiments. One limitation is that it is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, 2-MPCPBA is not very selective, which means that it can inhibit other enzymes in addition to the ones it is intended to target.
Zukünftige Richtungen
In the future, 2-MPCPBA could be used in a variety of ways. For example, it could be used to develop new drugs for the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, 2-MPCPBA could be used to develop new drugs for the treatment of depression and anxiety. It could also be used to develop new drugs for the treatment of addiction and substance abuse. Finally, 2-MPCPBA could be used to develop new drugs for the treatment of pain.
Synthesemethoden
2-MPCPBA is synthesized via a multi-step process. The first step involves the reaction of 3-pyrrolidinylcarbonyl chloride with benzoic acid in the presence of a base. This reaction produces 2-methoxy-3-(3-pyrrolidinylcarbonyl)benzoic acid. The second step involves the reaction of this intermediate with phenylmagnesium bromide in the presence of a base. This reaction produces 2-methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid.
Eigenschaften
IUPAC Name |
2-methoxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-17-15(8-5-9-16(17)19(22)23)13-6-4-7-14(12-13)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEXJPCZJNQXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692105 | |
| Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261940-91-3 | |
| Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




